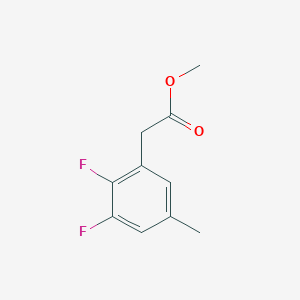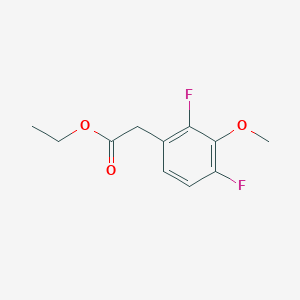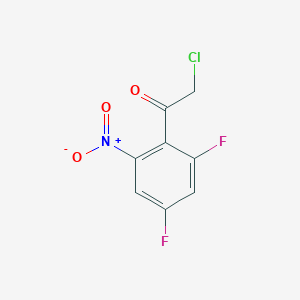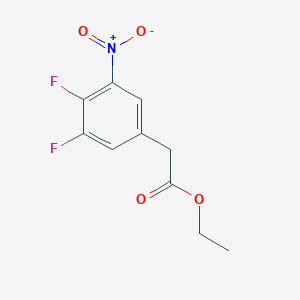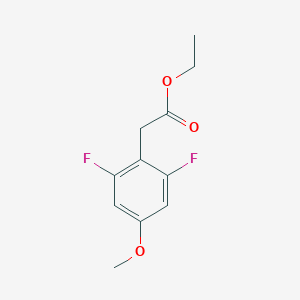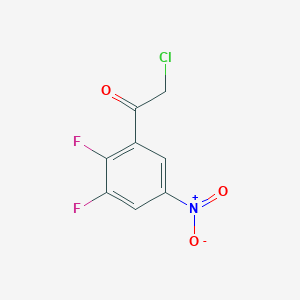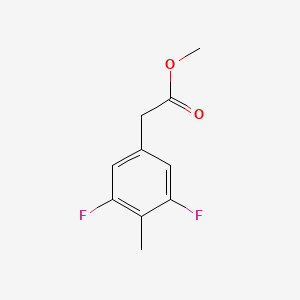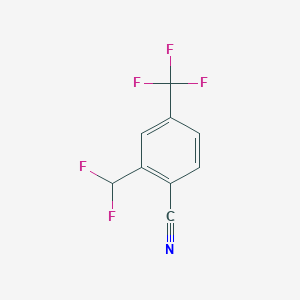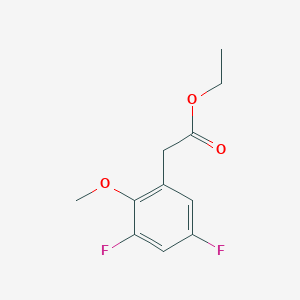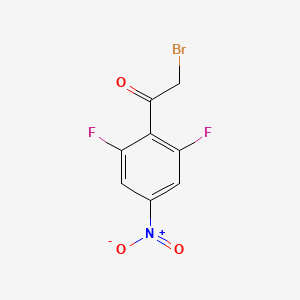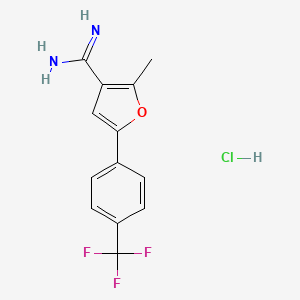
2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine hydrochloride
Overview
Description
Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . They are primarily used for crop protection . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives involves the development of organic compounds containing fluorine . The first synthesis of tipranavir using a chiral auxiliary was reported in 1997, but later, a practical asymmetric synthesis was also reported .Molecular Structure Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Chemical Reactions Analysis
High herbicidal activity on grass species was achieved with 2-methoxy-4-(trifluoromethyl)phenyl analogues . The selectivity of pyroxsulam to wheat relatives is connected primarily with differences in the rate of metabolism .Physical And Chemical Properties Analysis
The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .Scientific Research Applications
Inhibitory Effects on Gene Expression
The compound has been studied for its inhibitory effects on NF-kappaB and AP-1 gene expression, which are critical in controlling various cellular processes, including immune responses and inflammation. Notably, the introduction of fluorine in place of 2-chlorine resulted in a compound with comparable activity, indicating the potential for structural modification and optimization (Palanki et al., 2000).
Antiprotozoal Properties
Research has explored the antiprotozoal properties of derivatives of this compound. For instance, 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt demonstrated significant activity against protozoal pathogens, indicating its potential in treating diseases caused by protozoal infections (Ismail et al., 2004).
Chemical Transformations and Synthesis
The compound has been a subject of extensive studies in chemical synthesis and transformation, contributing to the understanding of its chemical behavior and potential in creating novel derivatives with significant biological activities. Various reactions, such as Knoevenagel condensations and nucleophilic displacements, have been performed on derivatives of this compound to explore its versatility in chemical synthesis (Gajdoš et al., 2005).
Applications in Antimicrobial and Antioxidant Activity
The compound and its derivatives have been investigated for their antimicrobial and antioxidant activities. This indicates its potential in contributing to treatments against microbial infections and oxidative stress-related conditions (Devi et al., 2010).
Mechanism of Action
Target of Action
It’s known that similar compounds in the thiazole class have diverse biological activities and can interact with a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Compounds with similar structures often interact with their targets through various mechanisms, such as binding to receptors, inhibiting enzymes, or modulating ion channels .
Biochemical Pathways
For instance, they may modulate signal transduction pathways, alter gene expression, or interfere with metabolic processes .
Result of Action
Based on the diverse biological activities of similar compounds, it can be inferred that the effects could range from modulation of cellular signaling pathways to alteration of cellular metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, presence of other molecules, and cellular environment can affect the compound’s interaction with its targets and its overall effectiveness.
Future Directions
properties
IUPAC Name |
2-methyl-5-[4-(trifluoromethyl)phenyl]furan-3-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O.ClH/c1-7-10(12(17)18)6-11(19-7)8-2-4-9(5-3-8)13(14,15)16;/h2-6H,1H3,(H3,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSARVIFMUKOLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)C(F)(F)F)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine hydrochloride | |
CAS RN |
1858249-79-2 | |
| Record name | 3-Furancarboximidamide, 2-methyl-5-[4-(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858249-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




